molecular formula C14H11FN4O2S B2822838 1-(3-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea CAS No. 1060285-17-7

1-(3-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea

Cat. No. B2822838
M. Wt: 318.33
InChI Key: HAIKIRWOVKSLPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea, also known as FMU, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

Biginelli Condensations of Fluorinated Esters

The condensation of fluorinated esters with benzaldehyde and (thio)urea results in the formation of fluoralkyl-hydroxy-hexahydropyrimidines, which through dehydration under acidic conditions yield fluoralkyl-oxo-tetrahydropyrimidines. These pyrimidine derivatives are pivotal for further chemical reactions leading to fused heterocycles, highlighting their potential in synthetic organic chemistry (Saloutin et al., 2000).

Biological Applications

Antipsoriatic Potential

A compound structurally related to the query chemical has shown potent activity in a psoriatic animal model, indicating the potential of such compounds in the treatment of autoimmune diseases like psoriasis. This research emphasizes the role of structural optimization in identifying potent inhibitors for therapeutic applications (Li et al., 2016).

Cytokinin-like Activity in Plant Biology

Urea derivatives, including compounds with similar frameworks, exhibit cytokinin-like activity, influencing cell division and differentiation in plants. This makes them valuable tools in plant morphogenesis studies and agricultural applications, offering insights into their role in enhancing adventitious root formation (Ricci & Bertoletti, 2009).

Material Science

Carbon Dots with High Fluorescence Quantum Yield

Research into the fluorescence origins of carbon dots highlighted the role of organic fluorophores, including compounds similar to the query chemical. This investigation expands the understanding of carbon dots' fluorescence mechanisms, paving the way for their application in imaging, sensing, and optoelectronics (Shi et al., 2016).

properties

IUPAC Name

1-(3-fluorophenyl)-3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O2S/c1-8-11(12(20)19-5-6-22-14(19)16-8)18-13(21)17-10-4-2-3-9(15)7-10/h2-7H,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIKIRWOVKSLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea

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